4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NOS/c9-3-5-4-11-12-8(5)6-1-2-7(10)13-6/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXKEIRBCMEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=C(C=NO2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with appropriate reagents to form the oxazole ring. The chloromethyl group is introduced through chlorination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Common industrial reagents and conditions include the use of chlorinating agents, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that depend on its chemical structure and the nature of its interactions with these targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activities.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole
- CAS Number : 430535-13-0
- Molecular Formula: C₈H₅Cl₂NOS
- Molecular Weight : 234.10 g/mol
- XLogP3 : 3.1
Structural Features: The compound consists of a 1,2-oxazole core substituted with a chloromethyl group at position 4 and a 5-chlorothiophen-2-yl group at position 3.
For example, chloromethyl-substituted oxazoles and thiophenes are common intermediates in drug discovery .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Core Heterocycle Variation : Replacement of oxazole with oxadiazole (e.g., 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole) alters electronic properties and hydrogen-bonding capacity, impacting biological activity .
- Substituent Effects : Thiophene-to-phenyl substitution (e.g., 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole) increases aromaticity but reduces sulfur-mediated reactivity .
- Steric and Electronic Modulation : Bulkier substituents like naphthyl groups (e.g., 3-(Chloromethyl)-5-(naphthalen-2-yl)-1,2-oxazole) enhance lipophilicity (higher XLogP) but may reduce solubility .
Physicochemical Properties
Insights :
Biological Activity
4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole is a heterocyclic compound notable for its unique structure, which incorporates both chlorine and sulfur atoms. This compound has garnered attention in various fields of research due to its potential biological activities, including cytotoxicity and interactions with specific molecular targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 430535-13-0 |
| Molecular Formula | C8H5Cl2NOS |
| Molecular Weight | 220.05 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of derivatives with altered biological properties.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptor sites can alter physiological responses.
- DNA Interaction : The oxazole ring may interact with nucleic acids, affecting replication or transcription.
Cytotoxicity Studies
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. A study conducted on several derivatives demonstrated that modifications to the oxazole structure significantly influenced cytotoxicity levels.
Table of Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| 4-(Bromomethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole | MCF7 | 15.3 |
| 4-(Chloromethyl)-5-methyl-1,2-oxazole | A549 | 20.0 |
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer activity of this compound against human cervical cancer cells (HeLa). The results indicated significant cell death at concentrations as low as 12.5 µM, suggesting a strong potential for therapeutic applications in oncology .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of the compound on specific kinases involved in cancer progression. The findings revealed that it could effectively reduce kinase activity by approximately 60% at optimal concentrations, indicating its potential as a lead compound for drug development .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 5-chlorothiophene derivatives with appropriate reagents under controlled conditions. Variations in synthesis can lead to different derivatives with distinct biological activities.
Synthetic Route Example
- Starting Material : 5-Chlorothiophene-2-carboxylic acid.
- Reagents : Chlorinating agents and bases.
- Conditions : Reaction under reflux in a suitable solvent (e.g., DMF).
Q & A
Basic: What spectroscopic techniques are recommended for structural characterization of this compound?
The compound can be characterized using 1H/13C NMR to confirm substituent positions and connectivity, X-ray crystallography for absolute stereochemical determination, and FT-IR to identify functional groups like the oxazole ring and chloromethyl moiety. For example, 1,2-oxazole derivatives exhibit diagnostic NMR signals for the oxazole methine proton (δ 8.46 ppm) and carbons (C-4: ~108 ppm, C-5: ~179 ppm) . X-ray data refinement using software like SHELXL ensures high-resolution structural accuracy .
Advanced: How can computational modeling optimize the synthesis of this compound?
Density Functional Theory (DFT) calculations can predict reaction pathways for key steps like cyclization or chloromethylation. For instance, optimizing the regioselectivity of oxazole formation via β-enamino ketoester intermediates (e.g., energy barriers for ring closure) reduces byproducts . Molecular docking studies may also guide functionalization by predicting steric/electronic effects of the chlorothiophene group on reactivity .
Basic: What purification methods are effective for isolating this compound?
Column chromatography (silica gel, hexane/ethyl acetate gradient) separates polar impurities, while recrystallization in dichloromethane or ethanol yields high-purity crystals (>97%) . For thermally sensitive derivatives, flash chromatography under inert atmospheres prevents decomposition of the chloromethyl group .
Advanced: How do structural analogs inform SAR studies for biological activity?
Comparative analysis of analogs (e.g., substitution at the oxazole or thiophene rings) reveals activity trends:
Basic: What safety precautions are critical during handling?
The chloromethyl group is a potential alkylating agent. Use glove boxes for synthesis, neutralization protocols for spills (e.g., sodium bicarbonate), and storage at 2–8°C under nitrogen to prevent hydrolysis . LC-MS monitoring can detect degradation products like formaldehyde .
Advanced: How can crystallographic data discrepancies be resolved?
Discrepancies in unit cell parameters or bond angles may arise from twinning or disordered solvents. Use Mercury CSD to compare packing patterns with similar structures (e.g., halogen bonding trends in chlorothiophene derivatives) . Redundancy checks via SHELXD (for phase determination) and PLATON (for validation) improve data reliability .
Basic: What synthetic routes are reported for this compound?
Key routes include:
- Cyclocondensation : Reaction of 5-chlorothiophene-2-carbaldehyde with hydroxylamine and chloromethyl ketones under acidic conditions .
- Post-functionalization : Chloromethylation of pre-formed oxazole-thiophene hybrids using SOCl₂ or PCl₃ .
Yields vary (45–75%) depending on solvent (DMF vs. THF) and temperature control .
Advanced: How does the chlorothiophene moiety influence electronic properties?
The electron-withdrawing 5-chlorothiophene group stabilizes the oxazole ring’s π-system, as shown by UV-Vis (red-shifted λmax) and cyclic voltammetry (lower reduction potentials). This enhances charge-transfer interactions in materials science applications . DFT studies suggest the chlorine atom increases electrophilicity at the oxazole C-4 position, facilitating nucleophilic substitutions .
Basic: What solvents are compatible for reactivity studies?
Use aprotic solvents (DMF, DMSO) for nucleophilic substitutions at the chloromethyl group. Polar solvents (MeOH, EtOH) may induce side reactions (e.g., solvolysis). For photophysical studies, degassed toluene minimizes quenching effects .
Advanced: How can in vitro assays evaluate its pharmacological potential?
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (IC50 determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 comparisons to chlorothiophene-free analogs .
- Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) with LC-MS quantification of degradation .
Basic: How is stability under varying pH conditions assessed?
Conduct accelerated stability studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for degradation products (e.g., hydrolysis of oxazole to amides). The chloromethyl group is prone to hydrolysis at pH > 10, requiring formulation at neutral pH .
Advanced: What strategies mitigate byproduct formation during synthesis?
- Low-temperature cyclization (–20°C) minimizes dimerization of reactive intermediates.
- Protecting groups : Temporarily block the oxazole N-atom with Boc groups to direct chloromethylation regioselectivity .
- Flow chemistry : Continuous processing reduces residence time of unstable intermediates .
Basic: What databases provide crystallographic or spectral data for this compound?
- Cambridge Structural Database (CSD) : For comparative bond length/angle analysis .
- PubChem : Access experimental/computed properties (e.g., LogP, topological polar surface area) .
- CCDC : Deposition of X-ray data for public access .
Advanced: How can QSAR models predict its bioactivity?
Quantitative Structure-Activity Relationship (QSAR) models using MOE or Schrödinger software incorporate descriptors like ClogP, H-bond acceptors, and electronegativity of the chlorothiophene group. Validation via leave-one-out cross-correlation (R² > 0.85) ensures predictive accuracy for antimicrobial or anticancer activity .
Basic: What analytical techniques confirm purity post-synthesis?
- HPLC-UV/HRMS : Purity >95% with single peak retention; HRMS confirms molecular ion ([M+H]+) .
- Elemental analysis : Match calculated vs. observed C, H, N, Cl content within ±0.4% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
